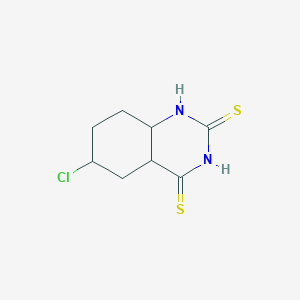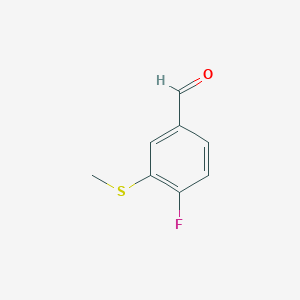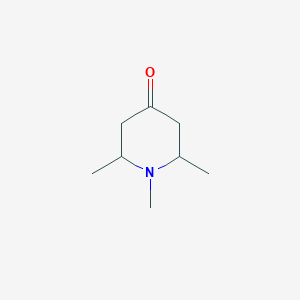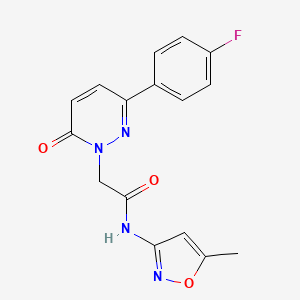![molecular formula C16H15Cl2NO4S B2927594 Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate CAS No. 339102-72-6](/img/structure/B2927594.png)
Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure analysis of Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate is not provided in the search results. For detailed molecular structure analysis, it is recommended to use specialized software or databases, or refer to scientific literature .Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate are not provided in the search results. For detailed information on its chemical reactions, it is recommended to refer to scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate are not provided in the search results. For detailed information on its physical and chemical properties, it is recommended to refer to its Material Safety Data Sheet (MSDS) or contact the chemical supplier .Aplicaciones Científicas De Investigación
Antioxidant Activities
Ethyl acetate fractions, including compounds related to Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate, demonstrate significant antioxidant activities. Studies on propolis collected in Anhui, China, show that ethyl acetate fractions containing high amounts of total phenolics and flavonoids exhibit potent DPPH and ABTS radical scavenging capacities, along with strong Ferric Reducing/Antioxidant Power (FRAP) activities. This suggests potential applications in natural antioxidant formulations (Yang et al., 2011).
Synthesis of Clopidogrel Sulfate
Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate is utilized in the synthesis of critical intermediates for pharmaceutical compounds such as Clopidogrel Sulfate. This process illustrates the compound's role in facilitating complex organic syntheses, which are crucial for developing therapeutic agents (Hu Jia-peng, 2012).
Domino Annulation Reactions
Research involving L-proline-catalyzed three-component reactions demonstrates the utility of Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate in regio- and diastereoselective synthesis of thieno[3,2-c]thiopyran derivatives. This method showcases the compound's application in constructing highly substituted organic frameworks with multiple stereocenters, emphasizing its significance in advanced organic synthesis (Indumathi et al., 2010).
Corrosion Inhibition Studies
A theoretical study on the inhibition efficiencies of quinoxalines for copper in nitric acid media highlights the use of Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate derivatives in corrosion protection. Quantum chemical calculations reveal a relationship between the molecular structure of quinoxalines, including derivatives of the focal compound, and their inhibition efficiency, offering insights into the design of corrosion inhibitors (Zarrouk et al., 2014).
Photosensitized Oxidation of Sulfides
Investigations into the photosensitized oxidation of sulfides differentiate between singlet-oxygen mechanisms and electron transfer involving superoxide anion or molecular oxygen. Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate-related compounds contribute to understanding the nuanced mechanisms of sulfoxidation, providing valuable knowledge for designing efficient photosensitized reactions (Bonesi et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(N-(2,5-dichlorophenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-2-23-16(20)11-19(13-6-4-3-5-7-13)24(21,22)15-10-12(17)8-9-14(15)18/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQJYYUMILYKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2927512.png)

![3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927514.png)




![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2927520.png)




